molecular formula C25H26N4O4 B2671989 methyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 955896-46-5

methyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Numéro de catalogue: B2671989
Numéro CAS: 955896-46-5
Poids moléculaire: 446.507
Clé InChI: VRIMMXRSCOOCNE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a pyrimidinone derivative with a tetrahydropyrimidine core substituted at position 4 by a 1-phenyl-3-[4-(isopropoxy)phenyl]pyrazole moiety. Its structure features a methyl ester at position 5 and a methyl group at position 6 (Figure 1). The synthesis of such compounds typically involves multi-component reactions, such as the Biginelli reaction, or modifications of preformed pyrimidine scaffolds .

Propriétés

IUPAC Name

methyl 6-methyl-2-oxo-4-[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-15(2)33-19-12-10-17(11-13-19)22-20(14-29(28-22)18-8-6-5-7-9-18)23-21(24(30)32-4)16(3)26-25(31)27-23/h5-15,23H,1-4H3,(H2,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIMMXRSCOOCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC=C(C=C3)OC(C)C)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Methyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate (referred to as "the compound") is a complex organic molecule with potential applications in medicinal chemistry. Its unique structure suggests diverse biological activities, including anti-cancer properties, enzyme inhibition, and interactions with various molecular targets.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes a tetrahydropyrimidine core and multiple aromatic substituents. The molecular formula is C27H28N4O4C_{27}H_{28}N_{4}O_{4}, and it has a molecular weight of 460.53 g/mol. Key structural features include:

FeatureDescription
Molecular FormulaC27H28N4O4
Molecular Weight460.53 g/mol
Key Functional GroupsTetrahydropyrimidine, Pyrazole

The biological activity of the compound is hypothesized to be mediated through its interaction with specific enzymes and receptors. Preliminary studies indicate that it may act as an inhibitor of certain phospholipases, which are crucial in lipid metabolism and cellular signaling pathways. This inhibition could lead to significant biological effects, including modulation of inflammatory responses and potential cytotoxicity against cancer cells.

Anticancer Activity

Recent studies have explored the compound's anticancer properties. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
HCT-116 (Colon Cancer)6.2
T47D (Breast Cancer)27.3

These results suggest that the compound may interfere with cancer cell proliferation through mechanisms that warrant further investigation.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. In particular, its interaction with lysosomal phospholipase A2 (PLA2G15) has been noted. Inhibition of PLA2G15 is linked to the development of phospholipidosis, a condition characterized by the accumulation of phospholipids in lysosomes. This pathway is critical in evaluating drug toxicity and efficacy in drug development contexts .

Study 1: Cytotoxicity Assessment

A study conducted on methyl 6-methyl-2-oxo derivatives indicated that modifications to the pyrazole moiety significantly impacted cytotoxicity against breast cancer cells (MCF-7). The results highlighted that compounds with specific substituents exhibited enhanced activity compared to their parent structures .

Study 2: Mechanistic Insights

Research focusing on the mechanism of action revealed that the compound could disrupt lipid metabolism by inhibiting phospholipase activity. This disruption leads to altered cellular signaling pathways that can promote apoptosis in cancer cells .

Applications De Recherche Scientifique

Biological Activities

  • Anticancer Properties :
    • Research indicates that this compound exhibits potential anticancer effects. It has been shown to induce apoptosis in cancer cell lines through the modulation of pro-apoptotic and anti-apoptotic proteins.
    • The ability to cause cell cycle arrest at the G0/G1 phase has been observed, which inhibits the proliferation of various cancer cells.
  • Antioxidant Activity :
    • The compound has demonstrated significant antioxidant properties. Its structure allows it to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells.
  • Enzyme Inhibition :
    • Preliminary studies suggest that methyl 6-methyl-2-oxo compounds may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Synthetic Pathways

The synthesis of methyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through various methods, including:

  • Biginelli Reaction : This multi-component reaction is often utilized for synthesizing similar compounds and involves the condensation of aldehydes, urea or thiourea, and β-ketoesters.

Case Studies

  • Anticancer Activity Study :
    • A study investigated the effects of this compound on breast cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers and a significant reduction in cell viability compared to control groups.
  • Antioxidant Efficacy :
    • Another research focused on the antioxidant capacity of the compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The results showed that the compound effectively scavenged free radicals, indicating its potential as a therapeutic agent against oxidative stress.

Potential Applications

Given its biological activities, methyl 6-methyl-2-oxo compounds could be explored for:

  • Development of new anticancer drugs.
  • Formulation of antioxidant supplements.
  • Potential use in enzyme inhibition therapies for metabolic diseases.

Comparaison Avec Des Composés Similaires

a) Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 1243021-30-8)

  • Key Differences : The pyrazole ring is substituted with 1,3-diphenyl groups instead of 1-phenyl-3-[4-(isopropoxy)phenyl]. The pyrimidine core has a thioxo (C=S) group at position 2 instead of oxo (C=O).
  • Synthesis : Prepared via Biginelli reactions with thiourea .
  • No specific activity data is reported, but thioxo analogs are often explored for antiviral and anticancer applications .

b) Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Key Differences : Contains a 5-chloro-3-methyl substituent on the pyrazole ring.
  • Synthesis : Synthesized via condensation of ethyl acetoacetate, thiourea, and substituted aldehydes using SnCl₂·2H₂O as a catalyst .
  • Properties: The chloro group increases lipophilicity, which may enhance membrane permeability. Crystallographic studies confirm a planar pyrimidinone core, stabilized by intramolecular hydrogen bonds .

Modifications to the Pyrimidine Core

a) Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Key Differences : Incorporates a thiazolo[3,2-a]pyrimidine ring system fused to the pyrimidine core. The pyrazole is substituted with 3,4-dichlorophenyl.
  • Synthesis : Formed via a one-pot reaction involving ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-tetrahydropyrimidine-5-carboxylate and a pyrazole carbaldehyde derivative .
  • Dichlorophenyl groups may enhance interactions with hydrophobic enzyme pockets .

b) Isopropyl 6-methyl-2-oxo-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Key Differences : The ester group is isopropyl instead of methyl, and the pyrazole substituent is 4-propoxyphenyl rather than 4-isopropoxyphenyl.
  • Synthesis : Similar to the target compound but uses isopropyl esters in the Biginelli reaction .
  • Properties : The bulkier isopropyl ester may reduce solubility but improve bioavailability through slower esterase-mediated hydrolysis .

Ester Group Variations

a) Ethyl 6-methyl-2-oxo-4-[4-(1H-tetrazol-5-yl)phenyl]-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate

  • Key Differences : Replaces the pyrazole with a tetrazole-substituted phenyl ring.
  • Synthesis : Synthesized via cyclocondensation followed by tetrazole ring formation .

Q & A

Q. What synthetic strategies are effective for preparing this tetrahydropyrimidine-pyrazole hybrid compound?

The compound can be synthesized via multi-component reactions like the Biginelli reaction, which involves condensation of aldehydes, β-ketoesters, and thiourea derivatives under acidic conditions. For pyrazole incorporation, cyclization of hydrazine derivatives with diketones or via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may be employed to introduce aryl/heteroaryl groups . Optimization of solvent systems (e.g., ethanol/acetic acid) and catalysts (e.g., HCl or p-toluenesulfonic acid) is critical to improve yields and purity .

Q. How can structural characterization be performed to confirm the compound’s regiochemistry and stereochemistry?

Use a combination of NMR (¹H/¹³C, COSY, HSQC) to assign proton environments and confirm substituent positions. Single-crystal X-ray diffraction is definitive for resolving stereochemistry and verifying the tetrahydropyrimidine ring conformation. For example, crystal structures of analogous compounds reveal chair conformations in the tetrahydropyrimidine ring and planar pyrazole moieties . IR spectroscopy can confirm carbonyl (C=O) and N-H stretching frequencies (~1650–1750 cm⁻¹ and ~3200 cm⁻¹, respectively) .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

Standard assays include:

  • Antimicrobial activity : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Anti-inflammatory activity : COX-2 inhibition assays using ELISA . Always include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate results with dose-response curves.

Advanced Research Questions

Q. How can computational methods aid in analyzing structure-activity relationships (SAR) for this compound?

Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., DHFR for anticancer activity). QSAR models can identify critical substituents:

  • The 4-(propan-2-yloxy)phenyl group may enhance lipophilicity and membrane permeability.
  • Pyrazole N1-phenyl substitution improves steric complementarity in hydrophobic binding pockets . Validate predictions with in vitro assays and compare with analogs (e.g., methyl vs. ethyl ester derivatives) .

Q. What strategies resolve contradictions in crystallographic data between polymorphic forms?

Polymorphism can arise from solvent inclusion (e.g., DMF/water in ) or hydrogen-bonding variations. Use:

  • Hirshfeld surface analysis to map intermolecular interactions.
  • DSC/TGA to assess thermal stability and phase transitions. For example, reports a monohydrate form with distinct hydrogen-bonding networks (O−H···O and N−H···O) vs. anhydrous forms . Refine data with high-resolution XRD (R factor < 0.05) and validate with DFT calculations .

Q. How can catalytic asymmetric synthesis be applied to access enantiopure derivatives?

Use chiral catalysts (e.g., Cinchona alkaloids or BINOL-based organocatalysts) in Biginelli-type reactions to induce asymmetry at C4 of the tetrahydropyrimidine ring. For pyrazole functionalization, asymmetric Heck or Ullmann couplings can introduce stereocenters . Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents.

Q. What mechanistic insights explain contradictory bioactivity results between in vitro and in vivo studies?

Discrepancies may arise from poor pharmacokinetics (e.g., rapid ester hydrolysis in vivo). Address by:

  • Prodrug design : Replace the methyl ester with tert-butyl or pivaloyloxymethyl groups to enhance metabolic stability .
  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂), Cₘₐₓ, and bioavailability in rodent models. Metabolite identification (via LC-MS) can reveal inactivation pathways (e.g., oxidative demethylation) .

Methodological Considerations

  • Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading) for scalability .
  • Data Reproducibility : Validate biological assays with ≥3 independent replicates and report IC₅₀/EC₅₀ values with 95% confidence intervals .
  • Crystallographic Validation : Deposit XRD data in the Cambridge Structural Database (CSD) for peer validation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.